molecular formula C4H8BrN3 B3215488 Azidobutylbromide CAS No. 116114-55-7

Azidobutylbromide

Cat. No. B3215488
CAS RN: 116114-55-7
M. Wt: 178.03 g/mol
InChI Key: NAUFGMJQXHPOKK-UHFFFAOYSA-N
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Description

Azidobutylbromide, also known as 1-Azido-4-bromobutane, is a chemical compound with the molecular formula C4H8BrN3 . It is a derivative of butane, where one hydrogen atom is replaced by an azido group (-N3) and another by a bromo group (-Br) .


Synthesis Analysis

The synthesis of Azidobutylbromide or similar compounds typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The synthetic methods of organic azides are grouped into different categories .


Molecular Structure Analysis

The molecular structure of Azidobutylbromide can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed view .


Chemical Reactions Analysis

The chemical reactions involving Azidobutylbromide can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates in the reactions, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Azidobutylbromide are essential to understand its function as a biomaterial . These properties include hardness, topography, hydrophilicity, and others that allow or block the adhesion of biological compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-azido-4-bromobutane (Azidobutylbromide), focusing on six unique applications:

Synthesis of Heterocycles

1-Azido-4-bromobutane is a valuable intermediate in the synthesis of various heterocyclic compounds. It can undergo cycloaddition reactions, such as the [3+2] cycloaddition, to form five-membered rings with nitrogen atoms. These heterocycles, including pyrazoles and isoxazoles, are crucial in pharmaceuticals and agrochemicals due to their biological activities .

Click Chemistry

Azidobutylbromide is widely used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the rapid and reliable synthesis of 1,2,3-triazoles. These triazoles are important in drug discovery, materials science, and bioconjugation .

Bioconjugation

In bioconjugation, 1-azido-4-bromobutane is used to modify biomolecules, such as proteins and nucleic acids, by introducing azide groups. These azide-modified biomolecules can then be linked to other molecules through click chemistry, enabling the study of biological processes and the development of diagnostic tools and therapeutics .

Polymer Chemistry

Azidobutylbromide is employed in the functionalization of polymers. By introducing azide groups into polymer chains, researchers can create polymers with specific properties and functionalities. These modified polymers are used in various applications, including drug delivery systems, coatings, and adhesives .

Material Science

In material science, 1-azido-4-bromobutane is used to create functionalized surfaces and nanomaterials. The azide groups can be used to attach various functional molecules to surfaces, enhancing their properties for applications in sensors, catalysis, and electronic devices .

Medicinal Chemistry

Azidobutylbromide is a key intermediate in the synthesis of bioactive molecules. Its ability to form triazoles through click chemistry makes it valuable in the development of new drugs. Triazole-containing compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .

Safety and Hazards

The safety and hazards of a compound like Azidobutylbromide can be identified by collecting and reviewing information about the hazards present or likely to be present in the workplace . This includes equipment and machinery operating manuals, Safety Data Sheets (SDS) provided by chemical manufacturers, and others .

Future Directions

The future directions in the research of Azidobutylbromide could involve the development of new treatment approaches, such as reactive oxygen species (ROS)-based nanotherapy . Additionally, the functionality of the azido group in chemical reactions could be further developed .

properties

IUPAC Name

1-azido-4-bromobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN3/c5-3-1-2-4-7-8-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUFGMJQXHPOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidobutylbromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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